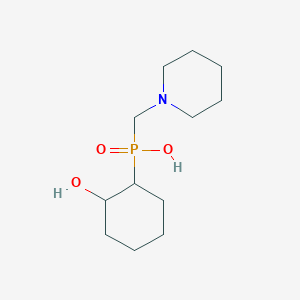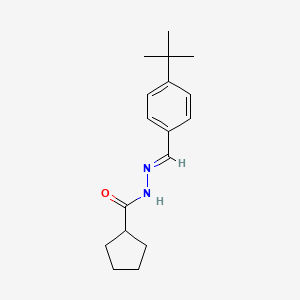![molecular formula C16H18ClN3O2S B5063154 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide, also known as CBTH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further exploration.
Mecanismo De Acción
The mechanism of action of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects. These effects make this compound a potential candidate for the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide in lab experiments is that it has shown promising results in various studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore the potential of the compound.
Direcciones Futuras
There are a number of future directions that could be explored in the study of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide. One potential area of research is in the development of new cancer therapies. This compound has shown promising results in preclinical studies, making it a potential candidate for further development. Another potential area of research is in the study of this compound's anti-inflammatory and anti-oxidant effects. This could lead to the development of new treatments for diseases associated with inflammation and oxidative stress.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential use in the development of new cancer therapies and treatments for other diseases makes it an interesting topic for further exploration. However, more research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with N-cyclohexylhydrazinecarboxamide in the presence of a base. This reaction results in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide has been studied for its potential use in various scientific research applications. One of the most notable areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-13-11-8-4-5-9-12(11)23-14(13)15(21)19-20-16(22)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBCXDXCXRHQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)



![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
